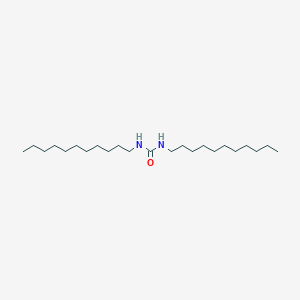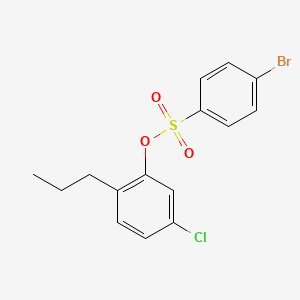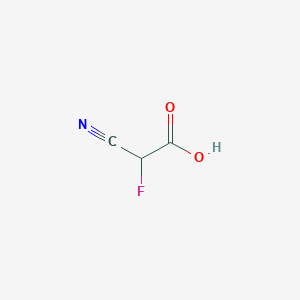![molecular formula C21H20FNO B14369468 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide CAS No. 91892-70-5](/img/structure/B14369468.png)
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenyl group and a naphthyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-(naphthalen-1-yl)propan-2-amine.
Formation of Intermediate: The 2-fluoroaniline is first reacted with acetic anhydride to form 2-fluoroacetanilide.
Coupling Reaction: The 2-fluoroacetanilide is then coupled with 2-(naphthalen-1-yl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group.
Reduction: Reduction reactions can occur at the acetamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the naphthyl group can lead to the formation of naphthoquinones.
Reduction: Reduction of the acetamide linkage can yield the corresponding amine.
Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the naphthyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide: A structural isomer with the naphthyl group in a different position.
2-(2-Fluorophenyl)-N-[2-(phenyl)propan-2-yl]acetamide: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is unique due to the presence of both a fluorophenyl and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
91892-70-5 |
|---|---|
Molecular Formula |
C21H20FNO |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24) |
InChI Key |
RDMMGINKHJUQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
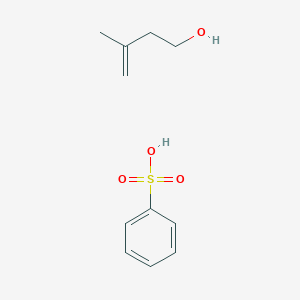
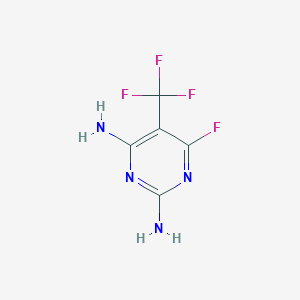

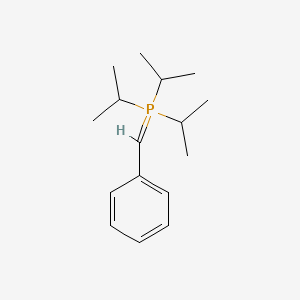
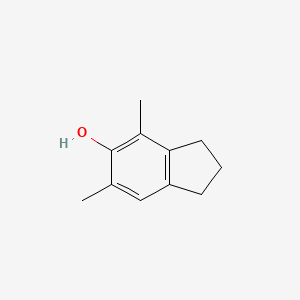
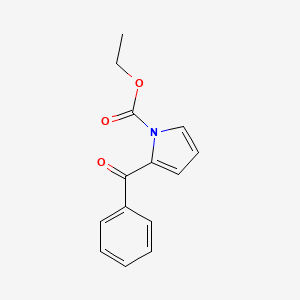
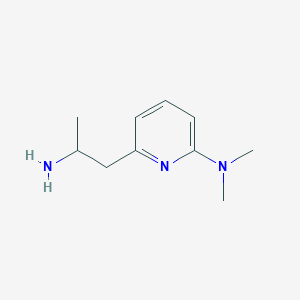
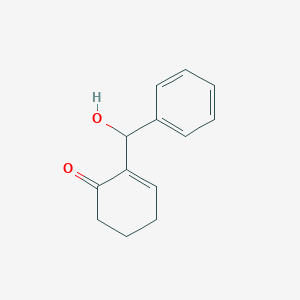
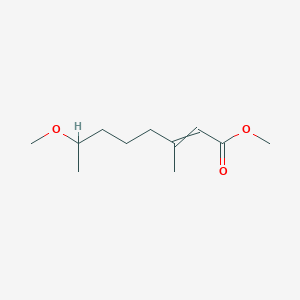
phosphanium bromide](/img/structure/B14369441.png)
